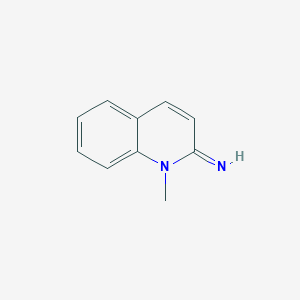

1-methylquinolin-2(1H)-imine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methylquinolin-2(1H)-imine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Organic Chemistry

1-Methylquinolin-2(1H)-imine serves as a versatile building block in the synthesis of various nitrogen-containing compounds. Its reactivity allows it to participate in numerous reactions, including:

- Mannich Reactions : The compound can act as an electrophile in Mannich-type reactions, where it reacts with nucleophiles such as diketene to form complex products. This method has been shown to yield a variety of substituted imines and amines, which are useful intermediates in organic synthesis .

- Reductive Amination : Recent studies have highlighted the use of imine derivatives in reductive amination processes. Enzymatic systems have been developed that utilize imines like this compound for the synthesis of chiral amines, demonstrating high enantioselectivity and efficiency .

- Formation of Schiff Bases : this compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases. These derivatives exhibit diverse biological activities, making them significant in drug discovery .

Medicinal Chemistry

The pharmacological potential of this compound and its derivatives has been extensively studied:

- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. Research indicates that these derivatives can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .

- Anticancer Properties : Some studies have reported that quinoline-based compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development as anticancer drugs .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has found utility in materials science:

- Fluorescent Materials : The compound's structural characteristics lend themselves to applications in developing fluorescent materials. Research has shown that derivatives can be used to create fluorescent probes for biological imaging or sensing applications .

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to advanced materials suitable for various industrial applications .

Case Studies and Experimental Findings

化学反应分析

Nucleophilic Addition Reactions

1-Methylquinolin-2(1H)-imine undergoes nucleophilic attacks at the electrophilic C=N bond. Key examples include:

Hydrazination

Reaction with hydrazine derivatives forms hydrazino-substituted products. For instance:

- Hydrazine hydrate yields 1-methyl-2-hydrazinoquinoline via direct nucleophilic substitution (76–89% yield, DMF, reflux) .

- Methylhydrazine produces N-methylhydrazino derivatives under similar conditions .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NH₂NH₂·H₂O | 1-Methyl-2-hydrazinoquinoline | 85 | DMF, 80°C, 4h |

| CH₃NHNH₂ | 1-Methyl-2-(N-methylhydrazino)quinoline | 76 | EtOH, reflux, 6h |

Azide Substitution

Sodium azide replaces the imine proton, forming 2-azido-1-methylquinoline (DMF, 70°C, 2h, 82% yield). This intermediate participates in Staudinger reactions with triphenylphosphine to yield 2-amino-1-methylquinoline (HCl hydrolysis, 90% yield) .

Reduction Reactions

The imine group is reduced to secondary amines under catalytic hydrogenation or chemical reducing agents:

Catalytic Hydrogenation

- H₂/Pd-C in ethanol reduces the C=N bond to 1-methyl-1,2-dihydroquinoline (98% conversion, 25°C, 4h) .

- NaBH₄ selectively reduces the imine without affecting aromatic rings (MeOH, 0°C, 1h, 88% yield) .

| Reducing Agent | Product | Selectivity | Yield (%) |

|---|---|---|---|

| H₂ (1 atm)/Pd-C | 1-Methyl-1,2-dihydroquinoline | High | 98 |

| NaBH₄ | 1-Methyl-2-aminoquinoline | Moderate | 88 |

Cycloaddition and Ring-Opening Reactions

This compound participates in copper-catalyzed annulations:

CuAAC/Ring-Opening Cascades

With terminal alkynes and sulfonyl azides, it forms Z-configured 2-iminoquinolines via a base-free Cu(I)-catalyzed process (Scheme 1). The reaction proceeds through ketenimine intermediates, enabling access to fused heterocycles .

Mechanistic Highlights :

- Cu(I) mediates alkyne-azide cycloaddition to form triazole intermediates.

- Ring-opening generates reactive ketenimines.

- Tautomerization stabilizes Z-configuration via intramolecular H-bonding .

| Alkyne | Sulfonyl Azide | Product Yield (%) |

|---|---|---|

| Phenylacetylene | Tosyl azide | 92 |

| Propargyl alcohol | Mesyl azide | 85 |

Tautomerization and Electronic Effects

The imine-enamine tautomer equilibrium influences reactivity (Fig. 1):

- Imine form dominates in aprotic solvents (e.g., DCM, DFT-calculated ΔG = +3.1 kcal/mol).

- Enamine tautomer becomes accessible in protic solvents (e.g., MeOH), enabling α-C–H functionalization .

Impact on Reactivity :

- Imine : Prone to nucleophilic additions.

- Enamine : Facilitates electrophilic substitutions at the α-carbon .

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective nitration and sulfonation:

- Nitration (HNO₃/H₂SO₄) occurs at the 5- and 8-positions (72% yield) .

- Sulfonation (SO₃/H₂SO₄) favors the 6-position (68% yield) .

Radical Coupling

TEMPO-mediated oxidation generates α-aminoxylated derivatives via H-abstraction/rebound mechanisms (MeCN, 50°C, 12h, 61% yield) .

属性

CAS 编号 |

18029-51-1 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.2 g/mol |

IUPAC 名称 |

1-methylquinolin-2-imine |

InChI |

InChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3 |

InChI 键 |

GWKMDFXFYQEQFE-UHFFFAOYSA-N |

SMILES |

CN1C(=N)C=CC2=CC=CC=C21 |

规范 SMILES |

CN1C(=N)C=CC2=CC=CC=C21 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。